Synthesis Yield: Iodide Salt Outperforms Bromide Analog by 20 Percentage Points
The quaternization of 2,3,3‑trimethylindolenine with 2‑iodoethanol delivers the target iodide in 92% yield, whereas the analogous reaction with 2‑bromoethanol gives the corresponding bromide in only 72% yield [1]. This 20‑percentage‑point difference is attributed to the superior leaving‑group ability of iodide, which drives the SN2 quaternization to completion under milder conditions (ethanol reflux, 12 h) .
| Evidence Dimension | Synthetic yield from precursor |
|---|---|
| Target Compound Data | 92% (purple powder after petroleum ether wash) |
| Comparator Or Baseline | 1‑(2‑Hydroxyethyl)-2,3,3‑trimethyl‑3H‑indolium bromide – 72% yield |
| Quantified Difference | Absolute increase of 20 percentage points (relative improvement of ~28%) |
| Conditions | Reaction: 2,3,3‑trimethylindolenine + 2‑iodo‑ or 2‑bromoethanol in ethanol, reflux 12 h, precipitation with petroleum ether |
Why This Matters
For procurement, a higher‑yielding starting material reduces the cost per mole of downstream cyanine dye, directly improving process economics in industrial‑scale synthesis.
- [1] X. He, M. Tian, R. Yang, X. Yu, H. Zhang. Synthesis of fluoran dyes with improved properties. Dyes and Pigments, 2000, 46, 1‑7. https://www.sciencedirect.com/science/article/abs/pii/S0143720800000142 (describes bromide analog synthesis). View Source
